N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide
Description
The compound N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide features a chiral indenylamine core linked to a propanamide moiety substituted with a benzoxazole heterocycle. This structure combines rigidity from the indene system with the electronic properties of benzoxazole, making it a candidate for pharmaceutical and catalytic applications.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c20-19-13-6-2-1-5-12(13)11-15(19)21-17(23)9-10-18-22-14-7-3-4-8-16(14)24-18/h1-8,15,19H,9-11,20H2,(H,21,23)/t15-,19-/m1/s1 |
InChI Key |
NIQQGDPWPPSUQW-DNVCBOLYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CCC3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)CCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Biological Activity
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an indane moiety and a benzoxazole ring. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.34 g/mol |
| CAS Number | [Specific CAS Number] |
| Synthesis Method | Various synthetic routes |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as a ligand that can modulate enzymatic activity, potentially leading to therapeutic effects in various diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. Specific pathways involved include the modulation of Bcl-2 family proteins and caspase activation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Neuroprotective Effects : this compound may protect neuronal cells from oxidative stress and excitotoxicity, making it a candidate for neurodegenerative diseases.
Study 1: Anticancer Potential
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were determined to be in the low micromolar range.
Study 2: Anti-inflammatory Mechanism
In vivo experiments on animal models of arthritis showed that treatment with the compound resulted in reduced swelling and joint damage. Histological analyses confirmed decreased infiltration of inflammatory cells.
Comparison with Similar Compounds
Core Structure Variations
- N-[(1R)-2,3-dihydro-1H-inden-1-yl]propanamide (CAS 401584-95-0): A simpler analog lacking the benzoxazole substituent and the (2R)-amine group. Its molecular formula (C₁₂H₁₅NO) and reduced complexity suggest lower steric hindrance and altered physicochemical properties . Enamine Ltd Derivatives: Compounds like N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(1H-indazol-1-yl)acetamide dihydrochloride (C₁₈H₂₀Cl₂N₄O) replace benzoxazole with indazole, introducing nitrogen-rich heterocycles that may enhance hydrogen bonding .
Heterocyclic Substituents
- Benzoxazole vs. Benzothiazole/Oxazole: 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide: This analog () features an oxidized benzoxazole ring, which may reduce aromaticity and alter electronic properties compared to the target compound.
Functional Group Modifications
- Substituent Position and Electronic Effects: Methoxy-Substituted Benzamides (B2–B10): Derivatives like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) demonstrate how electron-donating groups (e.g., -OCH₃) at para positions influence bioavailability and binding affinity. The target compound’s benzoxazole group, being electron-withdrawing, may confer distinct electronic interactions . Halogenated Analogs (B5–B8): Chloro, bromo, and iodo substituents (e.g., B6: C₁₄H₁₁ClNO) introduce steric bulk and lipophilicity, contrasting with the benzoxazole’s planar structure .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
Chirality and Bioactivity
Solubility and Stability
- The benzoxazole group’s planar structure may reduce solubility compared to bulkier substituents (e.g., naphthalene in 14k ). Hydrochloride salt forms (e.g., ) are commonly used to improve solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
